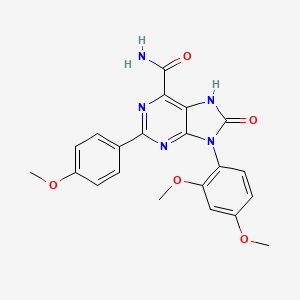
9-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O5 and its molecular weight is 421.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 9-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with the CAS number 898422-54-3, is a member of the purine family known for its diverse biological activities. This article aims to explore its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound is C21H19N5O5 with a molecular weight of 421.4 g/mol. The structure includes two methoxy-substituted phenyl groups attached to an 8-oxo purine core.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O5 |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 898422-54-3 |
Anticancer Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance, the compound has shown promising results in inhibiting growth in various cancer cell lines:
- A549 (Lung Cancer) : IC50 values reported as low as 0.02 μmol/mL.
- MCF7 (Breast Cancer) : Similar potency observed with IC50 values around 0.04 μmol/mL.
These findings suggest that the compound may function through mechanisms such as apoptosis induction and cell cycle arrest.
Phosphodiesterase Inhibition
The compound is also being investigated for its role as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4 enzymes. PDE inhibitors are known to enhance intracellular cAMP levels, which can lead to various therapeutic effects including anti-inflammatory responses.
Inhibitory Potency
In a study evaluating PDE4 inhibitors, compounds structurally similar to our target compound demonstrated moderate to strong inhibitory activity against PDE4D with IC50 values ranging from 94 nM to 410 nM .
Anti-inflammatory Effects
The compound has been noted for its potential anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Study on Anticancer Activity
A recent publication detailed a series of experiments where the compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, supporting its potential as a therapeutic agent in oncology .
PDE4 Inhibition Study
Another study focused on the synthesis of various PDE4 inhibitors, including derivatives of the target compound. The results highlighted its selectivity and potency compared to existing drugs like rolipram, establishing it as a candidate for further development in treating conditions like asthma and COPD .
Propiedades
IUPAC Name |
9-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-29-12-6-4-11(5-7-12)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-9-8-13(30-2)10-15(14)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLURGLIDYCJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














